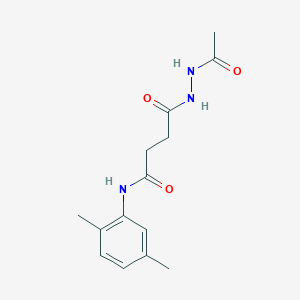![molecular formula C19H23ClO3 B3936797 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Overview
Description
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, two methoxy groups, and a propoxy chain linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.
1,4-Dimethylbenzene: This compound has a simpler structure with two methyl groups on the benzene ring.
Uniqueness: 1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern and the presence of both ethoxyphenoxy and propoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-15(3)12-14(2)13-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGUMHXGBXPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide](/img/structure/B3936719.png)
![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936749.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3936760.png)
![4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936775.png)
![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
